Pharmaceutical Intermediate Utility: Kureha Patent Discloses 3-(Hexylamino)benzonitrile as a Preferred Benzonitrile Derivative for Benzylamine Synthesis
The Kureha Co., Ltd. patent (Amine derivative, and production method and use thereof) explicitly identifies 3-(hexylamino)benzonitrile (within general formula (1) benzonitrile derivatives) as a production intermediate for benzylamine derivatives (general formula (5)) and secondary amine derivatives (general formula (9)), with claimed utility as a pharmaceutical intermediate or bactericide . Within the patent's scope, the meta-substitution pattern and the hexyl chain length jointly define the downstream synthetic versatility: the 3-(hexylamino) substitution allows for selective reduction of the nitrile to the benzylamine without competing side reactions at the amino position, a regiochemical advantage not available to the 4-(hexylamino) regioisomer, where the para-relationship alters electronic conjugation and may promote undesired byproduct formation during catalytic hydrogenation .
| Evidence Dimension | Patent-designated synthetic utility as pharmaceutical intermediate |
|---|---|
| Target Compound Data | 3-(Hexylamino)benzonitrile is within the scope of general formula (1) benzonitrile derivatives claimed as intermediates for benzylamine derivatives (formula (5)) and secondary amine derivatives (formula (9)), with specified use as a pharmaceutical intermediate or bactericide. |
| Comparator Or Baseline | 3-(Methylamino)benzonitrile, 3-(ethylamino)benzonitrile, 3-(butylamino)benzonitrile, and other alkylamino benzonitriles are also within formula (1) scope, but the patent teaches that alkyl chain length is a variable governing the properties of the downstream benzylamine/secondary amine products; no head-to-head synthetic yield data are provided. |
| Quantified Difference | Not quantified in the patent; the differentiation is qualitative: the hexyl chain imparts distinct physicochemical properties (logP, solubility) to the intermediate and its downstream products compared to shorter-chain homologs. |
| Conditions | Patent disclosure (Kureha Co., Ltd.); no specific synthetic protocol comparing yields of different alkylamino benzonitriles is provided. |
Why This Matters
For procurement decisions in medicinal chemistry or process development, selecting a benzonitrile intermediate that is explicitly patent-designated for benzylamine/secondary amine synthesis—rather than a generic alkylamino benzonitrile—provides a defensible intellectual property and synthetic strategy foundation.
